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molecular formula C17H20N2O2 B8487645 Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)- CAS No. 239099-42-4

Methanone, [2-(butylamino)-3-pyridinyl](3-methoxyphenyl)-

Cat. No. B8487645
M. Wt: 284.35 g/mol
InChI Key: SHTCFBQEYCNWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300500B1

Procedure details

To a suspension of sodium hydride (60%, 578 mg, 14.5 mmol) in tetrahydrofuran (15 ml) was added dropwise a solution of 3-(2-aminopyridyl)-(3-methoxyphenyl)ketone (3.00 g, 13.1 mmol) in tetrahydrofuran (24 ml) under ice-cooling, and further thereto was added dropwise a solution of butyl iodide (3.63 g, 19.7 mmol) in tetrahydrofuran at room temperature, and the mixture was stirred at 50-60° C. for 6 hours. The mixture was cooled to room temperature, and thereto was added water. The mixture was extracted with toluene, and washed successively with a 5% aqueous sodium hydrogen carbonate solution, water and a 5% aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=¼) to give the title compound (2.96 g, 10.4 mmol, 79%) as yellow oil.
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
3-(2-aminopyridyl)-(3-methoxyphenyl)ketone
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].NC1C(C2(OC)C=CC=[C:12]([C:16]([C:18]3C[C:20]([O:31]C)([C:24]4[C:25]([NH2:30])=[N:26][CH:27]=[CH:28][CH:29]=4)[CH:21]=[CH:22][CH:23]=3)=[O:17])C2)=CC=CN=1.[CH2:35](I)[CH2:36][CH2:37][CH3:38].O.O1CCC[CH2:42]1>>[CH2:35]([NH:30][C:25]1[C:24]([C:20](=[O:31])[C:21]2[CH:22]=[CH:23][CH:18]=[C:16]([O:17][CH3:42])[CH:12]=2)=[CH:29][CH:28]=[CH:27][N:26]=1)[CH2:36][CH2:37][CH3:38] |f:0.1|

Inputs

Step One
Name
Quantity
578 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
3-(2-aminopyridyl)-(3-methoxyphenyl)ketone
Quantity
3 g
Type
reactant
Smiles
NC1=NC=CC=C1C1(CC(=CC=C1)C(=O)C=1CC(C=CC1)(C=1C(=NC=CC1)N)OC)OC
Name
Quantity
24 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
3.63 g
Type
reactant
Smiles
C(CCC)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50-60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene
WASH
Type
WASH
Details
washed successively with a 5% aqueous sodium hydrogen carbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5% aqueous sodium chloride solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=¼)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCC)NC1=NC=CC=C1C(C1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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